(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group and a sulfur atom. The presence of the allyl and chlorobenzyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzyl alcohol with benzaldehyde to form the intermediate benzylidene derivative This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring and the allyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorobenzyl group but different overall structure and properties.
2-Fluorodeschloroketamine: A compound with a fluorine-substituted benzyl group, used as a dissociative anesthetic.
Uniqueness
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, an allyl group, and a chlorobenzyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
5734-23-6 |
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Molecular Formula |
C20H16ClNO2S2 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16ClNO2S2/c1-2-11-22-19(23)18(26-20(22)25)12-14-7-4-6-10-17(14)24-13-15-8-3-5-9-16(15)21/h2-10,12H,1,11,13H2/b18-12- |
InChI Key |
HPOKVTAILJCHMB-PDGQHHTCSA-N |
SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=S |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=S |
Origin of Product |
United States |
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